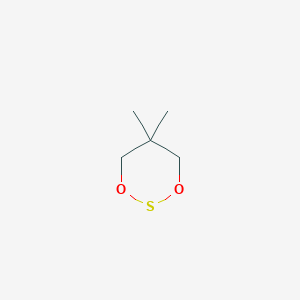

5,5-Dimethyl-1,3,2-dioxathiane

描述

Structure

3D Structure

属性

CAS 编号 |

22484-46-4 |

|---|---|

分子式 |

C5H10O2S |

分子量 |

134.20 g/mol |

IUPAC 名称 |

5,5-dimethyl-1,3,2-dioxathiane |

InChI |

InChI=1S/C5H10O2S/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |

InChI 键 |

NOAFUPWSVZTSSG-UHFFFAOYSA-N |

规范 SMILES |

CC1(COSOC1)C |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization for 5,5 Dimethyl 1,3,2 Dioxathiane and Its Derivatives

Established Synthetic Pathways to 5,5-Dimethyl-1,3,2-dioxathiane

The primary and most well-established method for synthesizing this compound involves the cyclization of a suitable precursor, namely 2,2-dimethyl-1,3-propanediol.

Cyclization Reactions Involving 2,2-Dimethyl-1,3-propanediol Precursors

The fundamental approach to constructing the this compound ring system is through the reaction of 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol, with a sulfur-transfer reagent. prepchem.com This diol provides the carbon backbone and the two oxygen atoms of the heterocyclic ring. The reaction is a condensation reaction where a molecule of water is eliminated, leading to the formation of the cyclic sulfite (B76179).

The selection of 2,2-dimethyl-1,3-propanediol as the precursor is strategic due to the gem-dimethyl group at the C5 position of the resulting heterocycle. This structural feature can impart specific conformational preferences and stability to the ring system, which can be advantageous in subsequent stereoselective reactions.

Role of Thionyl Chloride and Other Sulfur-Transfer Reagents in Ring Formation

Thionyl chloride (SOCl₂) is the most commonly employed sulfur-transfer reagent for the synthesis of this compound 2-oxide (a cyclic sulfite). prepchem.comeasycdmo.com The reaction proceeds by treating 2,2-dimethyl-1,3-propanediol with thionyl chloride, often in the presence of a base or in a suitable solvent like dichloromethane (B109758). prepchem.comeasycdmo.com The thionyl chloride reacts with the hydroxyl groups of the diol to form a chlorosulfite intermediate, which then undergoes intramolecular cyclization to yield the desired cyclic sulfite, with the liberation of hydrogen chloride gas. prepchem.com

The reaction conditions for this cyclization can be controlled to achieve high yields. For instance, the dropwise addition of thionyl chloride to a suspension of 2,2-dimethyl-1,3-propanediol in dichloromethane at a controlled temperature, followed by heating, has been reported to produce the cyclic sulfite in good yield. prepchem.comeasycdmo.com

| Reagent | Precursor | Product | Typical Conditions | Yield |

| Thionyl chloride (SOCl₂) | 2,2-Dimethyl-1,3-propanediol | This compound 2-oxide | Dichloromethane, 5-10°C then 40°C | High |

Synthesis of Oxidized Analogues: this compound 2-Oxide and 2,2-Dioxide

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) (2-oxide) and sulfone (2,2-dioxide), which are valuable intermediates in their own right.

Controlled Oxidation Strategies for the Sulfur Atom

The synthesis of this compound 2-oxide is inherently achieved during the cyclization of 2,2-dimethyl-1,3-propanediol with thionyl chloride. prepchem.comeasycdmo.com For the synthesis of the corresponding cyclic sulfate (B86663), this compound 2,2-dioxide, the pre-formed cyclic sulfite is subjected to an oxidation step. A common method for this transformation is the use of an oxidizing agent such as ruthenium trichloride (B1173362) (RuCl₃) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or sodium periodate (B1199274) (NaIO₄). easycdmo.comethz.ch This oxidation specifically targets the sulfur atom, converting the sulfite to a sulfate. easycdmo.comethz.ch

| Starting Material | Oxidizing System | Product |

| This compound 2-oxide | RuCl₃ / NaOCl | This compound 2,2-dioxide |

| This compound 2-oxide | RuCl₃·H₂O / NaIO₄ | This compound 2,2-dioxide |

Diastereoselective and Enantioselective Approaches to Sulfur Oxides

The synthesis of chiral sulfur oxides, where the sulfur atom is a stereocenter, is a significant area of research. While specific examples for the diastereoselective or enantioselective oxidation of this compound are not extensively detailed in general literature, principles from related systems can be applied.

For diastereoselective synthesis, if a chiral diol precursor is used, the resulting cyclic sulfite can exist as a mixture of diastereomers. The stereochemistry of the diol can influence the facial selectivity of the sulfur oxidation.

Enantioselective approaches often involve the use of chiral oxidizing agents or catalysts. For instance, modified Sharpless asymmetric dihydroxylation conditions followed by cyclization with a sulfurylating agent can provide enantiomerically enriched cyclic sulfates. researchgate.net Although not specific to the 5,5-dimethyl derivative, this methodology highlights a potential route to chiral analogues. The development of chiral phosphine-phosphoramidite ligands derived from enantiomerically pure (4R,6R)-4,6-dimethyl-1,3,2-dioxathiane-2,2-dioxide demonstrates the utility of these chiral building blocks in asymmetric catalysis. dicp.ac.cn

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that can be adjusted include reaction temperature, solvent, stoichiometry of reagents, and reaction time.

For the cyclization reaction with thionyl chloride, careful control of the addition rate and temperature can minimize side reactions and improve the yield. prepchem.comeasycdmo.com For example, a procedure involving the dropwise addition of thionyl chloride at a low temperature (5-10 °C) followed by a period of heating at a moderate temperature (40 °C) has been shown to be effective. prepchem.comeasycdmo.com One documented example reports a yield of 92% by reacting 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane, followed by reflux and purification. easycdmo.com

In the oxidation step to form the 2,2-dioxide, the choice of catalyst and co-oxidant, as well as their respective amounts, can significantly impact the reaction efficiency and selectivity. The use of catalytic amounts of ruthenium trichloride with a stoichiometric amount of a co-oxidant is a common and effective strategy. easycdmo.comethz.ch The development of microreactor technology has also shown promise in optimizing the synthesis of related cyclic sulfates, achieving higher yields and better control over reaction parameters compared to batch reactors. researchgate.net While not specifically reported for the 5,5-dimethyl derivative, this approach suggests a potential avenue for process optimization.

| Parameter | Influence on Synthesis | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. | Stepwise temperature control (e.g., initial cooling followed by heating) can improve yield. |

| Solvent | Can influence solubility of reactants and stability of intermediates. | Aprotic solvents like dichloromethane are commonly used to avoid side reactions with thionyl chloride. |

| Reagent Stoichiometry | Excess or limiting reagents can affect reaction completion and by-product formation. | Using a slight excess of the sulfur-transfer reagent can drive the reaction to completion. |

| Reaction Time | Insufficient time can lead to incomplete reaction, while excessive time may promote decomposition. | Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time. |

Solvent Effects and Temperature Control in Dioxathiane Synthesis

The synthesis of this compound and its derivatives, which are cyclic sulfites, is highly dependent on carefully controlled reaction conditions. The choice of solvent and the precise regulation of temperature are critical factors that significantly influence the reaction's yield, purity, and stereoselectivity. The most common synthetic route involves the reaction of a diol, in this case, 2,2-dimethyl-1,3-propanediol, with thionyl chloride (SOCl₂).

A standard laboratory preparation of this compound 2-oxide involves suspending 2,2-dimethyl-1,3-propanediol in methylene (B1212753) chloride. prepchem.com The reaction temperature is initially maintained at a cool 5-10°C during the dropwise addition of thionyl chloride. prepchem.com This initial low temperature is crucial for controlling the exothermic reaction between the diol and the highly reactive thionyl chloride, thereby minimizing the formation of side products. Following the addition, the reaction mixture is warmed to 40°C for several hours to ensure the completion of the reaction. prepchem.com

The choice of solvent plays a pivotal role in the synthesis of cyclic sulfites. Dichloromethane (DCM) is a frequently used solvent due to its inert nature and its ability to dissolve the reactants while allowing for easy separation of the product. researchgate.netamazonaws.com For the synthesis of various 1,2-cyclic sulfite diesters, the reaction of 1,2-diols with thionyl chloride is effectively carried out in DCM at 0°C. amazonaws.com In the context of more complex cyclic sulfites, such as those derived from glucose, toluene (B28343) has been identified as a highly effective solvent. kiesslinglab.com The concentration of the reactants in the solvent is also a key parameter; for instance, glycosylation reactions with glucose 1,2-cyclic sulfites were successfully performed at a 0.5 M sulfite concentration in toluene. kiesslinglab.com

Temperature control is paramount throughout the synthesis process. For the formation of some cyclic sulfites, especially in macrocyclization, a consistently low temperature is essential for achieving a high yield. researchgate.net For example, the slow addition of thionyl chloride while maintaining the reaction at 0°C for an extended period has been shown to be critical for successful macrocyclization. researchgate.net In contrast, elevated temperatures can be detrimental, leading to a decreased yield of the desired product. researchgate.net However, in some cases, a higher temperature is necessary to drive the reaction to completion. For instance, the glycosylation of alcohols using glucose 1,2-cyclic sulfites with ester protecting groups required a temperature of 100°C to proceed effectively. kiesslinglab.com

The following table summarizes the solvent and temperature conditions for the synthesis of this compound 2-oxide and related cyclic sulfites:

| Reactants | Product | Solvent | Temperature | Yield | Reference |

| 2,2-dimethyl-1,3-propanediol, Thionyl chloride | This compound 2-oxide | Methylene chloride | 5-10°C then 40°C | Not specified | prepchem.com |

| 1,2-diols, Thionyl chloride | 1,2-cyclic sulfite diesters | Dichloromethane (DCM) | 0°C | Not specified | amazonaws.com |

| Vicinal diol, Thionyl chloride | Cyclic sulfite intermediate | CH₂Cl₂ | 0°C | Not specified | researchgate.net |

| Glucose 1,2-cyclic sulfites, Alcohols | Glycosides | Toluene | 80-100°C | Not specified | kiesslinglab.com |

Application of Modern Synthetic Techniques (e.g., Microreactors, if applicable by analogy)

While specific research on the application of microreactors for the synthesis of this compound is not widely published, the use of this modern synthetic technique for structurally related cyclic sulfur compounds, such as 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (a five-membered cyclic sulfate), provides a strong case for its potential applicability. researchgate.net Microreactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling highly reactive reagents. researchgate.net

The synthesis of 1,3,2-dioxathiolane 2,2-dioxide in a microreactor system has demonstrated the potential for significant process optimization. researchgate.net Studies have shown that by optimizing operating conditions such as reaction temperature, operating pressure, residence time, and reactant molar ratios, the yield of the cyclic sulfate in a continuous microreactor process can reach as high as 92.22%, which is noted to be higher than yields typically obtained in batch reactors. researchgate.net This improvement is attributed to the superior control over the reaction environment that microfluidic systems provide. researchgate.net

The key parameters that are finely tuned in a microreactor for the synthesis of related cyclic sulfur compounds include:

Reaction Temperature: Precise temperature control is crucial for maximizing yield and minimizing byproduct formation.

Operating Pressure: Can influence reaction rates and the phase behavior of reactants.

Residence Time: The time reactants spend in the reaction zone can be precisely controlled to optimize conversion.

Molar Ratio of Reactants: The stoichiometry can be accurately maintained to ensure efficient reaction.

Catalyst Concentration: In catalyzed reactions, the catalyst concentration can be optimized for maximum efficiency. researchgate.net

Given the analogous nature of the reactants and the reaction mechanism for the formation of six-membered cyclic sulfites like this compound, it is highly probable that the use of microreactor technology could lead to similar benefits in its synthesis. The ability to precisely control the temperature during the exothermic reaction with thionyl chloride and to optimize residence time could lead to higher yields and purity of the final product.

The table below outlines the operational parameters and outcomes for the synthesis of a related cyclic sulfur compound in a microreactor, which can be seen as a model for the potential application to this compound synthesis.

| Compound | Synthetic Technique | Key Operating Conditions | Outcome | Reference |

| 1,3,2-Dioxathiolane 2,2-dioxide | Microreactor | Optimized temperature, pressure, residence time, molar ratio | Yield up to 92.22%, higher than batch reactor | researchgate.net |

Elucidation of Structural Features and Conformational Dynamics

Conformational Analysis of the 1,3,2-Dioxathiane (B15493526) Ring System

The fundamental structure of the 1,3,2-dioxathiane ring, analogous to cyclohexane, is characterized by its ability to adopt various non-planar conformations to minimize torsional and steric strain. The presence of two oxygen atoms and a sulfur atom introduces unique electronic and geometric constraints compared to its carbocyclic counterpart.

The 1,3,2-dioxathiane ring system undergoes dynamic conformational changes, primarily through a process of ring inversion. This process involves the interconversion of equivalent or non-equivalent chair conformations through higher-energy twist and boat forms. The energetic barrier to this inversion is a key parameter in understanding the ring's flexibility.

For the parent 1,3,2-dioxathiane (with deuterium (B1214612) substitution at C4 and C6 to simplify analysis), the free energy barrier (ΔG‡) for ring reversal has been determined to be 11.2 kcal/mol. cdnsciencepub.com In the case of 5,5-dimethyl-1,3,2-dioxathiane , the barrier for the chair-to-chair interconversion was found to be approximately 12.5 kcal/mol. cdnsciencepub.com This value indicates a substantial energy requirement for inversion, allowing for the study of individual conformers at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.comcdnsciencepub.com

Quantum-chemical simulations have further elucidated these processes, identifying the transition states involved in the conformational isomerization. researchgate.net Studies on the corresponding S-oxides show that the ring inversion barrier is generally lower than in the parent dioxathiane. researchgate.net

Table 1: Energetic Barriers for Ring Inversion in 1,3,2-Dioxathiane Systems

| Compound | Method | Barrier (ΔG‡) | Reference |

|---|---|---|---|

| 1,3,2-Dioxathiane-4,4,6,6-d₄ | NMR Spectroscopy | 11.2 kcal/mol | cdnsciencepub.com |

| This compound | NMR Spectroscopy | ~12.5 kcal/mol | cdnsciencepub.com |

| 1,3,2-Dioxathiane (Parent) | Quantum Simulation | Higher than oxide | researchgate.net |

This table presents a summary of the experimentally determined and computationally predicted energetic barriers for the ring inversion process in this compound and related compounds.

Like many six-membered rings, the lowest energy conformation for the 1,3,2-dioxathiane system is the chair form. researchgate.netcdnsciencepub.com This conformation minimizes angle strain and eclipsing interactions between adjacent atoms. The interconversion between two degenerate chair forms proceeds through several higher-energy intermediate or transition states, including twist-boat and boat conformations. researchgate.netresearchgate.net

Computational studies on the parent 1,3,2-dioxathiane and its oxides have mapped the potential energy surface for these interconversions. researchgate.net The pathway from a chair conformer can proceed through a transition state to a twist form, which is a local energy minimum, and then through another transition state (often a boat form) to the inverted chair conformer. researchgate.netresearchgate.net For the substituted This compound , the chair conformation is also the most stable. scispace.com The presence of the gem-dimethyl group does not fundamentally alter the preference for the chair form but does influence the energetics of the ring and the relative stabilities of other possible conformers. nih.gov

The substitution of two methyl groups at the C5 position has significant steric and electronic consequences for the 1,3,2-dioxathiane ring. This substitution, often referred to as the "thorpe-ingold effect," can influence bond angles and conformational preferences.

In This compound , the gem-dimethyl groups anchor the C5 position, restricting some of the ring's flexibility. While the chair conformation remains preferred, the steric bulk of the methyl groups can influence the orientation of substituents at other positions in the ring, particularly in the oxidized forms. cdnsciencepub.com The gem-dimethyl substitution is known to contribute to thermodynamic stability in cyclic systems. nih.gov In related 1,3-dioxane (B1201747) systems, the 5,5-dimethyl substitution affects the chemical shifts of the ring carbons, as observed in ¹³C NMR studies, indicating a change in the electronic environment and geometry of the ring. scispace.com These steric interactions become particularly important when considering the orientation of the exocyclic S=O bond in the corresponding sulfoxide (B87167). cdnsciencepub.comcdnsciencepub.com

Stereochemical Investigations at the Sulfur Center in Dioxathiane Oxides

Oxidation of the sulfur atom in this compound to the sulfoxide (this compound 2-oxide) introduces a new stereocenter at the sulfur atom. This leads to the possibility of diastereomers, defined by the orientation of the sulfinyl (S=O) group relative to the ring.

In the chair conformation of 1,3,2-dioxathiane 2-oxides, the S=O bond can be oriented in either an axial or an equatorial position. Extensive studies using NMR spectroscopy, dipole moment measurements, and computational methods have shown a strong preference for the chair conformation with an axially oriented S=O group. cdnsciencepub.comresearchgate.netcdnsciencepub.com This preference is somewhat counterintuitive, as an axial substituent typically introduces destabilizing 1,3-diaxial interactions.

The stability of the axial S=O conformer is attributed to a combination of factors, including favorable electrostatic interactions and the minimization of gauche interactions involving the sulfur lone pair. psu.edu The anomeric effect, involving the interaction between the sulfur lone pair and the antibonding orbitals of the C-O bonds, also plays a role. For the parent trimethylene sulfite (B76179), the free energy difference (-ΔG°) favoring the axial S=O group is approximately 2.1 kcal/mol. cdnsciencepub.com Computational studies on 1,3,2-dioxathiane 2-oxide have calculated a conformational free energy value (ΔG⁰) of -15.0 kJ mol⁻¹ (-3.58 kcal/mol) for the axial S=O group, which is in good agreement with experimental data. researchgate.net This strong axial preference is a dominant feature in the stereochemistry of these compounds. cdnsciencepub.compsu.eduresearchgate.net

Table 2: Conformational Preference of the S=O Group in 1,3,2-Dioxathiane 2-Oxides

| Compound | Preferred S=O Orientation | Method | Energy Favoring Axial | Reference |

|---|---|---|---|---|

| Trimethylene Sulfite (Parent) | Axial | Experimental | 2.1 kcal/mol | cdnsciencepub.com |

| 1,3,2-Dioxathiane 2-oxide | Axial | Computational | 15.0 kJ/mol | researchgate.net |

| Substituted 1,3,2-Dioxathiane 2-oxides | Axial | NMR, Dipole Moment | - | cdnsciencepub.com |

This table highlights the consistent experimental and computational findings that the axial orientation of the sulfoxide bond is the most stable conformation.

The combination of the chiral sulfur center and any other substituents on the ring can lead to the formation of diastereomers and enantiomers. For This compound 2-oxide , the molecule itself is achiral due to a plane of symmetry passing through the C2-S-C5 axis in the chair conformation.

However, if a substituent is introduced at the C4 or C6 position, the molecule becomes chiral. For example, in a 4-substituted-5,5-dimethyl-1,3,2-dioxathiane 2-oxide, four stereoisomers are possible: two pairs of enantiomers. These arise from the combination of the substituent's configuration (R or S) and the sulfur's configuration (axial or equatorial S=O, which are diastereomeric). Given the strong preference for the axial S=O group, the diastereomer with the equatorial S=O is often a minor or unobserved component. cdnsciencepub.com The terms cis and trans are sometimes used to describe the relationship between the S=O bond and a substituent on the ring. researchgate.net The synthesis and separation of such diastereomers are crucial for stereoselective applications in organic chemistry.

Spectroscopic Techniques for Structural and Conformational Elucidation

The precise three-dimensional arrangement and conformational flexibility of this compound and its derivatives are primarily investigated using a suite of advanced spectroscopic methods. These techniques provide critical data on bond connectivity, spatial orientation of atoms, and the energy barriers associated with conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformational Studies

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cyclic molecules like this compound. It allows for the characterization of different conformers and the quantification of the energetics of their interconversion.

The six-membered ring of this compound is not static; it undergoes a dynamic process of ring inversion, interconverting between two equivalent chair conformations. ucl.ac.uk This process can be studied using variable-temperature NMR experiments. At low temperatures, the inversion is slow on the NMR timescale, and distinct signals are observed for axial and equatorial protons. As the temperature increases, the rate of inversion increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the exchanging sites merge into a single broad peak. colorado.edu

By analyzing the lineshape changes over a range of temperatures, it is possible to determine the rate constants (k) for the inversion process. These rates can then be used to calculate the thermodynamic activation parameters for the conformational change, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), typically by using the Eyring or Arrhenius equations. ucl.ac.ukcolorado.edu For instance, computational studies on the parent compound, 1,3,2-dioxathiane, have quantified the energy barriers for this ring inversion, showing a decrease in the barrier upon oxidation of the sulfur atom. researchgate.net

Table 1: Calculated Activation Barriers for Ring Inversion of 1,3,2-Dioxathiane and its Oxides This table presents theoretical values for the parent ring system to illustrate the energetic parameters associated with the conformational dynamics studied by NMR.

| Compound | Conformational Process | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| 1,3,2-Dioxathiane | Chair-Twist | 33.9 | researchgate.net |

| 1,3,2-Dioxathiane 2-oxide | Chair(ax)-Twist | 33.1 | researchgate.net |

| 1,3,2-Dioxathiane 2,2-dioxide | Chair-Twist | 21.8 | researchgate.net |

The time-averaged chemical shifts and spin-spin coupling constants obtained from ¹H and ¹³C NMR spectra provide detailed insights into the dominant conformation and stereochemistry of the molecule. thieme-connect.de For substituted 1,3,2-dioxathiane 2-oxides, the orientation of the S=O group (axial or equatorial) significantly influences the chemical shifts of nearby protons and carbons. thieme-connect.decdnsciencepub.com This is due to the anisotropic magnetic field generated by the sulfinyl group.

Vicinal coupling constants (³JH,H) are particularly useful for stereochemical assignment. nih.gov These values are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the geometry of the ring, such as the puckering of the chair form, can be confirmed. organicchemistrydata.org For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates an anti-periplanar (180°) relationship, which is characteristic of an axial-axial arrangement in a chair conformation. A smaller coupling (typically 1-5 Hz) suggests a gauche relationship, as found between axial-equatorial or equatorial-equatorial protons. nih.gov

Table 2: Representative ¹H NMR Data for Stereochemical Analysis in a Chair Conformation This table illustrates the typical values and their interpretation for assigning stereochemistry.

| Proton Relationship | Typical ³JH,H (Hz) | Dihedral Angle | Interpretation |

|---|---|---|---|

| Axial-Axial | 10 - 13 | ~180° | Confirms trans-diaxial arrangement. |

| Axial-Equatorial | 2 - 5 | ~60° | Confirms cis arrangement. |

| Equatorial-Equatorial | 2 - 5 | ~60° | Confirms cis arrangement. |

X-ray Diffraction Crystallography for Solid-State Structures

X-ray crystallography is an experimental science that allows for the precise determination of the atomic and molecular structure of a crystal. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can generate a three-dimensional map of electron density, revealing the exact positions of atoms and the bonds between them in the solid state. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy for Vibrational Modes and Conformational Preferences

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule when it absorbs infrared radiation. msu.edu Because different functional groups and structural arrangements have characteristic vibrational frequencies, an IR spectrum serves as a molecular "fingerprint." libretexts.org

For cyclic sulfites like this compound 2-oxide, the stretching frequency of the sulfur-oxygen double bond (S=O) is a particularly sensitive probe of conformation. cdnsciencepub.com The position of the S=O absorption band can be used to distinguish between conformers where the S=O group is in an axial or an equatorial position. Generally, an axial S=O group absorbs at a higher frequency (wavenumber) compared to an equatorial one. This difference is influenced by the molecular dipole and steric interactions within the ring. For instance, in related cyclic sulfites, the S=O stretching frequency can shift based on the polarity of the solvent, which helps in assigning the conformation. cdnsciencepub.com

Table 3: Typical IR S=O Stretching Frequencies for Conformational Assignment This table shows representative frequency ranges for the S=O bond in different conformational environments.

| S=O Bond Orientation | Typical Absorption Range (cm⁻¹) | Reference Principle |

|---|---|---|

| Axial | ~1220 - 1250 | cdnsciencepub.com |

| Equatorial | ~1190 - 1210 | cdnsciencepub.com |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is a standard method for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.govmdpi.com When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. tutorchase.com

The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of neutral molecules such as sulfur monoxide (SO) or sulfur dioxide (SO₂), followed by cleavage of the heterocyclic ring. The resulting fragment ions provide clues that help to piece together the original structure. High-resolution mass spectrometry can provide the exact elemental composition of the parent molecule and its fragments, further confirming the structure. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table outlines plausible fragmentation patterns and the corresponding mass-to-charge ratios (m/z) based on general principles of mass spectrometry.

| Ion | Description | Plausible m/z | Reference Principle |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 150 | libretexts.org |

| [M - SO]⁺ | Loss of sulfur monoxide | 102 | tutorchase.com |

| [M - SO₂]⁺ | Loss of sulfur dioxide (from the 2-oxide) | 86 | tutorchase.com |

| [C₅H₁₀O]⁺ | Fragment from ring cleavage | 86 | tutorchase.com |

| [C₄H₉]⁺ | tert-Butyl cation fragment | 57 | libretexts.org |

Compound Index

Mechanistic Investigations of Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms of 5,5-Dimethyl-1,3,2-dioxathiane

The unique structural arrangement of this compound, featuring a six-membered ring with two oxygen atoms and a sulfur atom, dictates its reactivity. The gem-dimethyl group at the 5-position introduces steric hindrance and influences the conformational preferences of the ring, which in turn affects reaction pathways.

The reactivity of this compound is characterized by the interplay of nucleophilic and electrophilic centers within the ring. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com

The sulfur atom in the sulfite (B76179) form (this compound 2-oxide) is electrophilic, particularly susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic applications. For instance, the reaction with alcoholates can lead to ring-opening, although steric hindrance from the neopentyl-like structure can sometimes direct the nucleophilic attack to the sulfur atom instead of the carbon atoms. researchgate.net The electrophilicity of the sulfur is a key aspect in its role as a precursor in chemical syntheses. googleapis.com

Conversely, the oxygen atoms in the ring possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity is generally lower compared to the sulfur atom, and they are less frequently the primary site of reaction. The carbon atoms of the ring can also exhibit electrophilic character, especially when bonded to the electronegative oxygen atoms, making them susceptible to nucleophilic attack, which can lead to ring cleavage.

Ring-opening reactions are a prominent feature of the chemistry of this compound and its derivatives. These reactions are often initiated by nucleophilic attack at a ring atom, leading to the cleavage of a C-O or S-O bond. For example, the hydrolysis of the corresponding cyclic sulfate (B86663), this compound-2,2-dioxide, results in a ring-opening to form a sulfate monoester. researchgate.net This process is a key step in the use of cyclic sulfates for the synthesis of polyethers. soton.ac.uk

Ring-contraction and expansion reactions represent another class of transformations, although they are less common for this specific compound. wikipedia.orgvanderbilt.edu These reactions typically proceed through carbocationic intermediates. For instance, a Lewis acid-catalyzed rearrangement of a related allylic sulfite can lead to ring contraction, forming a five-membered 1,2-oxathiolane (B15487274) 2,2-dioxide. thieme-connect.de Such rearrangements are often driven by the formation of a more stable carbocation or ring system.

Oxidative Transformations of the Sulfur Moiety

The sulfur atom in this compound exists in the +4 oxidation state in the sulfite form (2-oxide) and can be readily oxidized to the +6 state, forming the corresponding sulfone (2,2-dioxide). This transformation significantly alters the chemical and physical properties of the molecule.

The oxidation of the sulfite to the sulfone is a thermodynamically favorable process. Various oxidizing agents can effect this transformation, including permanganate (B83412), ruthenium tetroxide, and meta-chloroperoxybenzoic acid (mCPBA). oup.comorganic-chemistry.org The kinetics of this oxidation can be influenced by the choice of oxidant and reaction conditions. For example, oxidation with permanganate in acetone (B3395972) can proceed in high yield. oup.com

The conversion of the sulfite to the sulfone is a key reaction in the synthesis of the corresponding cyclic sulfate, this compound 2,2-dioxide. sigmaaldrich.com This cyclic sulfate is a valuable intermediate in organic synthesis, for example, in the formation of other complex molecules. dicp.ac.cn

Table 1: Oxidation of this compound Analogs

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4,7-dimethyl-6-phenyl-5,6,7,8-tetrahydro-4H-1,3,2,6-dioxathiazocine 2-oxide (isomer 1a) | KMnO₄ in acetone | Corresponding sulfate | 65 | oup.com |

| 4,7-dimethyl-6-phenyl-5,6,7,8-tetrahydro-4H-1,3,2,6-dioxathiazocine 2-oxide (isomer 1c) | KMnO₄ in acetone | Corresponding sulfate | 77 | oup.com |

| 4,7-dimethyl-6-phenyl-5,6,7,8-tetrahydro-4H-1,3,2,6-dioxathiazocine 2-oxide (isomer 1b) | KMnO₄ in acetone | Corresponding sulfate | 66 | oup.com |

This table presents data for a related dioxathiazocine compound to illustrate the oxidation process.

The oxidation of the sulfur atom in cyclic sulfites can have significant stereochemical implications. The sulfur atom in this compound 2-oxide is a stereocenter, and the S=O bond can be oriented either axially or equatorially in the chair conformation of the ring. The stereochemical outcome of the oxidation depends on the reagent and the initial stereochemistry of the sulfite.

Studies on related cyclic sulfites have shown that oxidation can proceed with either retention or inversion of configuration at the sulfur atom, depending on the mechanism of the particular oxidizing agent. For example, oxidation of diastereomeric 4,6-dimethyl-1,3,2-dioxathiane 2-oxides with different oxidizing agents can lead to different ratios of the corresponding sulfate diastereomers. oup.com Conformational analysis of the parent 1,3,2-dioxathiane (B15493526) and its oxides reveals that the ring inversion barrier is reduced upon oxidation. researchgate.net

Solvolysis and Hydrolytic Stability Studies in Diverse Media

The stability of this compound and its derivatives towards solvolysis and hydrolysis is crucial for their application, for instance, as electrolyte additives in batteries. researchgate.netresearchgate.net The corresponding cyclic sulfate, this compound-2,2-dioxide, undergoes first-order solvolysis in aqueous solutions to yield the corresponding monoester. researchgate.net The rate of this solvolysis is dependent on the pH of the medium. In alkaline solutions, saponification becomes the dominant reaction pathway. researchgate.net

The hydrolytic stability is also influenced by the presence of other chemical species in the medium. For example, the presence of certain carbonate solvents can affect the energy barrier for the reductive ring-opening of related cyclic sulfates. researchgate.net The decomposition products of these cyclic sulfates, such as lithium sulfite and lithium alkyl sulfites, can contribute to the formation of a stable solid electrolyte interphase (SEI) on battery electrodes. unist.ac.kr

Table 2: Relative Solvolysis Rates of Cyclic Sulfates

| Compound | Relative Rate (pH 2-9) | Relative Saponification Rate | Reference |

|---|---|---|---|

| Ethylene (B1197577) sulfate | 12 | 103 | researchgate.net |

| Trimethylene sulfate | 1 | 1 | researchgate.net |

This table provides a comparison of the reactivity of related cyclic sulfates to illustrate the general principles of solvolysis.

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

Despite the significant role of computational chemistry in understanding molecular structures and dynamics, a thorough review of scientific literature reveals a notable absence of specific theoretical and modeling studies on the chemical compound this compound. While extensive research exists on analogous six-membered heterocyclic systems, particularly its close structural relative 5,5-dimethyl-1,3-dioxane, the computational exploration of this specific sulfur-containing analogue appears to be a gap in the current body of scientific work.

Computational methods are powerful tools for elucidating the complex behaviors of molecules. Techniques such as quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT), are routinely used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. These calculations are fundamental to predicting a molecule's energetic minima and identifying its preferred shapes, or conformations. For cyclic systems like this compound, this would typically involve characterizing its chair, twist-boat, and other possible conformations to understand their relative stabilities.

Furthermore, computational chemistry allows for the simulation of dynamic processes. The study of conformational isomerization, for instance, involves mapping the potential energy surface to identify the lowest energy pathways for a molecule to convert from one conformation to another. This includes the identification of high-energy transition states that represent the energy barriers to these transformations, such as the ring reversal process where a chair conformation inverts. Reaction coordinate analysis is a specific technique used to detail the energetic profile of such a process.

Molecular dynamics simulations offer another layer of insight by modeling the time-dependent behavior of a molecule. This method simulates the motions of atoms and molecules over time, providing a view of how this compound would behave in a dynamic system, including its vibrations, rotations, and conformational changes.

However, searches of scholarly databases and chemical literature yield no specific studies applying these computational methodologies to this compound. The available research focuses on related compounds, such as the conformational analysis of various substituted 1,3-dioxanes or the oxidized form, this compound 2,2-dioxide. Without dedicated research on the target compound, a detailed and scientifically accurate discussion of its specific computational and theoretical modeling remains unavailable. The application of the aforementioned computational techniques to this compound would be necessary to generate the specific data required for a comprehensive analysis of its molecular and electronic structure, conformational pathways, and time-dependent behavior.

Computational Chemistry and Theoretical Modeling of 5,5 Dimethyl 1,3,2 Dioxathiane Systems

Electronic Properties and Reactivity Descriptors from Computational Analysis

Theoretical studies employing computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 5,5-Dimethyl-1,3,2-dioxathiane. These analyses provide quantitative values for a range of molecular properties and reactivity descriptors that are often difficult to determine experimentally.

The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding and predicting the reactivity of chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution or charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: Specific values are dependent on the level of theory and basis set used in the computational model. The values presented here are placeholders to illustrate the format of the data.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Value |

| Ionization Potential | I | -EHOMO | Value |

| Electron Affinity | A | -ELUMO | Value |

| Electronegativity | χ | (I + A) / 2 | Value |

| Chemical Hardness | η | (I - A) / 2 | Value |

| Chemical Softness | S | 1 / η | Value |

| Electrophilicity Index | ω | μ2 / (2η) | Value |

Note: The values in this table are derived from the frontier molecular orbital energies and serve as a template for the output of a computational analysis.

The insights gained from these computational descriptors are invaluable for rationalizing the molecule's behavior in chemical reactions, understanding its stability, and predicting its interactions with other chemical species. Further dedicated computational studies on this compound would be necessary to provide definitive values for these important chemical parameters.

Applications in Advanced Materials and Specialized Organic Synthesis

Utilization as Heterocyclic Building Blocks in Organic Synthesis

The 5,5-dimethyl-1,3,2-dioxathiane framework, particularly its oxidized derivatives like the 2-oxide and 2,2-dioxide, are recognized as valuable heterocyclic building blocks in synthetic organic chemistry. ambeed.combldpharm.combldpharm.com The synthesis of the parent sulfite (B76179), this compound 2-oxide, is typically achieved through the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride in a solvent such as methylene (B1212753) chloride. prepchem.com This straightforward synthesis makes the core structure readily accessible for further chemical transformations.

These compounds provide a stable yet reactive scaffold for constructing more complex molecules. The dioxathiane moiety can undergo specific reactions, such as nucleophilic substitution or oxidation, allowing chemists to introduce new functional groups and build intricate molecular architectures. cymitquimica.com Their utility as building blocks is crucial for creating novel chemical entities with potential applications in various fields. cymitquimica.com

Application as Electrolyte Additives in Electrochemical Energy Storage Devices

Derivatives of this compound, such as 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (DTD), a related cyclic sulfate (B86663), have emerged as highly effective electrolyte additives in electrochemical energy storage devices, including lithium-ion (Li-ion) and potassium-metal (K-metal) batteries. google.comacs.orggoogle.com These additives are introduced in small quantities to the main electrolyte solution to significantly enhance battery performance and lifespan. researchgate.netresearchgate.net

The primary function of these additives is to facilitate the formation of a stable and protective solid electrolyte interphase (SEI) layer on the surface of the battery's anode (negative electrode). acs.orgresearchgate.net The SEI is a passivation layer that forms during the initial charging cycles from the decomposition products of the electrolyte. nih.gov It is crucial for battery function as it allows the passage of lithium or potassium ions while blocking electrons, thereby preventing continuous decomposition of the electrolyte and ensuring the battery's electrochemical reactions can proceed. researchgate.netnih.gov

Additives like DTD have a higher reduction potential than the primary electrolyte solvents (e.g., ethylene (B1197577) carbonate, propylene (B89431) carbonate). researchgate.netresearchgate.net This property ensures they are preferentially reduced on the anode surface during the first charge. researchgate.net The decomposition of the additive leads to the formation of a chemically stable and uniform SEI layer. researchgate.net This SEI is often composed of a mixture of inorganic species, such as lithium fluoride (B91410) (LiF) and lithium carbonate (Li₂CO₃), and organic components derived from the additive's structure. nih.govnih.gov This controlled formation of a robust SEI layer passivates the electrode surface effectively, preventing the detrimental co-intercalation of solvent molecules into graphite (B72142) anodes and suppressing side reactions. researchgate.netresearchgate.net

The formation of a high-quality SEI layer by these additives has a profound positive impact on battery performance and stability.

In K-Metal Batteries: The use of DTD as an additive in K-metal cells has been shown to significantly improve performance. It helps in passivating the highly reactive K-metal surface, leading to lower polarization during plating and stripping cycles. acs.org This results in a much higher initial Coulombic efficiency (a measure of charge efficiency) and better capacity retention over subsequent cycles. acs.org For instance, a K-metal cell with a DTD additive showed an initial Coulombic efficiency of 76%, compared to just 26% for a cell without the additive. acs.org The additive also suppresses the formation of detrimental soluble species in the electrolyte, which would otherwise cause irreversible capacity loss. acs.org

| Battery Type | Additive | Performance Metric | Without Additive | With Additive | Cycles | Reference |

|---|---|---|---|---|---|---|

| K-Metal Cell | 1 wt% DTD | Initial Coulombic Efficiency | 26% | 76% | 1 | acs.org |

| LNMO/Li Half-Cell | 0.5% MDTD | Capacity Retention | 78.5% | 95.8% | 500 | rsc.org |

| LNMO/Graphite Full-Cell | 0.5% MDTD | Capacity Retention | 70.8% | 80.9% | 100 | rsc.org |

A key factor in battery degradation is the continuous, slow decomposition of the electrolyte at the electrode surfaces. In the absence of an effective additive, this process consumes the electrolyte and active lithium, leading to increased impedance and capacity fade.

Synthesis of Intermediates for Complex Molecular Architectures

The this compound structure is not only an end-product but also a key intermediate in the synthesis of more complex molecules. The initial synthesis of its 2-oxide form from 2,2-dimethyl-1,3-propanediol provides a starting point for a variety of chemical modifications. prepchem.com

The principle of using heterocyclic structures as intermediates is well-established. For instance, a related compound, 5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane, demonstrates how such frameworks are used. This molecule serves as a crucial building block for creating complex porphyrin structures. The dioxaborinane ring acts as a stable protecting group for a boronic acid, which is a versatile functional group for carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. This enables the construction of large, intricate molecular architectures that are used in fields like catalysis and photodynamic therapy. Similarly, the dioxathiane ring can be chemically manipulated to act as a precursor or intermediate, facilitating the assembly of complex target molecules that would be difficult to synthesize otherwise.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The development of methodologies for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For 5,5-Dimethyl-1,3,2-dioxathiane, the introduction of chirality would transform it from a simple achiral building block into a valuable component for asymmetric synthesis and chiral materials. Future research in this area is focused on creating stereogenic centers on the dioxathiane ring.

A primary strategy involves the asymmetric desymmetrization of meso-1,3-diols . nih.govacs.org Instead of starting with the achiral 2,2-dimethyl-1,3-propanediol, a meso-diol such as 2-substituted-1,3-propanediol can be used. The reaction of this meso-diol with a sulfur source (like thionyl chloride) in the presence of a chiral catalyst could selectively yield one enantiomer of the resulting substituted dioxathiane. This approach has been explored for other diol classes, with catalysts based on chiral diamines, C2-symmetric pyrrolidinopyridines, and dinuclear zinc complexes showing significant promise. nih.govacs.orgresearchgate.net The challenge lies in the remoteness of the prostereogenic center from the reacting hydroxyl groups, which requires highly organized transition states for effective enantioselection. acs.org

Another viable route is the use of chiral auxiliaries . This well-established strategy involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. For instance, a chiral diol could be used as a starting material, leading to a diastereomeric mixture of dioxathianes that could be separated. A more elegant approach, however, would be to use a chiral reagent that can differentiate between the two hydroxyl groups of a meso-diol during the cyclization step. acs.org

The table below outlines potential catalytic systems for the asymmetric desymmetrization of meso-diols applicable to the synthesis of chiral dioxathianes.

| Catalyst Type | Example Catalyst/Ligand | Applicable Reaction | Potential ee (%) |

| Organocatalyst | C2-Symmetric Pyrrolidinopyridine | Enantioselective Acylation | Up to 87% |

| Metal Complex | Dinuclear Zinc-Proline Complex | Enantioselective Acylation | >90% |

| Metal Complex | Chiral Cu(II)-BOX Complex | Enantioselective Carbamoylation | Up to 93% |

Data synthesized from studies on analogous meso-1,2- and 1,3-diols. researchgate.netnii.ac.jp

Development of New Catalytic Transformations Utilizing Dioxathiane Scaffolds

The rigid, chair-like conformation of the this compound ring makes it an attractive scaffold for the design of new catalysts and ligands. Its derivatives are already employed as building blocks for supramolecular catalysts, but significant opportunities exist for expansion. atomfair.com

Future work will likely focus on incorporating the dioxathiane framework into chiral ligands for asymmetric metal catalysis . By synthesizing chiral dioxathianes using the methods described above and further functionalizing them with coordinating groups (e.g., phosphines, amines), new ligands can be created. The conformational rigidity of the six-membered ring can precisely position these coordinating groups, creating a well-defined chiral pocket around a metal center to influence the stereochemical outcome of reactions.

The dioxathiane structure is also a promising candidate for developing novel organocatalysts . researchgate.net The scaffold can be functionalized with catalytically active moieties, such as amines or hydrogen-bond donors. The inherent stereochemistry of a chiral dioxathiane derivative could then be relayed to the substrate during the catalytic cycle. Furthermore, the cyclic sulfite (B76179) or the corresponding cyclic sulfate (B86663) can act as a leaving group in substitution reactions, enabling its use as a synthon in catalyst synthesis. researchgate.netresearchgate.net

| Potential Application | Design Principle | Example Transformation |

| Asymmetric Ligand | Functionalized chiral dioxathiane coordinates to a metal center. | Hydrogenation, C-C bond formation. |

| Organocatalyst | Dioxathiane scaffold provides a rigid chiral backbone for catalytic groups. | Michael additions, Aldol reactions. |

| Supramolecular Catalyst | Used as a structural unit in larger host molecules like crown ethers. atomfair.com | Ion binding, Phase-transfer catalysis. |

Integration of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for process optimization and the rational design of new reactions. The synthesis and subsequent reactions of dioxathianes often involve transient intermediates that are difficult to isolate and characterize. The integration of advanced in situ and operando spectroscopic techniques is a key future direction for gaining deeper mechanistic insight. nih.gov

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying reactions in the solution phase under actual reaction conditions of temperature and pressure. wiley.comresearchgate.net By using high-pressure NMR tubes, researchers can monitor the formation of this compound from its diol precursor in real-time. wiley.com This would allow for the direct observation of intermediates, the determination of reaction kinetics, and the identification of side products, leading to a more complete mechanistic picture than what can be gleaned from end-point analysis alone.

Other promising techniques include:

Operando Infrared (IR) and Raman Spectroscopy: These methods can track changes in vibrational modes associated with the S=O bond and other functional groups as the reaction progresses. chimia.ch

Operando X-ray Absorption Spectroscopy (XAS): This technique is highly sensitive to the oxidation state and local coordination environment of the sulfur atom, making it ideal for studying redox processes or catalytic cycles involving the sulfite group. acs.org

By combining these operando methods with simultaneous product analysis (e.g., via mass spectrometry), a direct correlation between the catalyst's or reactant's structural state and its chemical reactivity can be established. wikipedia.orgescholarship.org

Theoretical Prediction of Novel Dioxathiane-Based Materials with Tailored Properties

Computational chemistry offers a powerful predictive tool for designing new materials and understanding molecular behavior, accelerating research by prioritizing the most promising synthetic targets. dntb.gov.ua For this compound and its derivatives, theoretical methods can guide the development of novel materials with specific, tailored properties.

Density Functional Theory (DFT) calculations can be used to investigate the fundamental electronic and structural properties of dioxathiane derivatives. rsc.org Researchers can compute molecular geometries, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties such as HOMO-LUMO gaps, which are crucial for understanding reactivity and potential applications in electronics. DFT is also invaluable for modeling reaction mechanisms, calculating the energies of transition states and intermediates to predict the most favorable reaction pathways. researchgate.net

For materials science applications, particularly in polymer chemistry, Molecular Dynamics (MD) simulations are essential. nih.gov By creating virtual polymeric structures derived from the ring-opening polymerization of substituted dioxathianes, MD can predict bulk material properties such as:

Glass transition temperature (Tg)

Young's modulus and yield stress

Solubility and miscibility in blends

Ion conductivity (for electrolyte applications)

This computational screening approach, potentially augmented by machine learning algorithms , can rapidly evaluate a vast chemical space of potential dioxathiane-based monomers to identify candidates with optimal properties for applications ranging from biodegradable plastics to solid polymer electrolytes. mdpi.comnih.gov

| Computational Method | Predicted Properties | Research Application |

| Density Functional Theory (DFT) | Molecular geometry, reaction energies, electronic structure, spectroscopic signatures. | Mechanistic studies, rational design of catalysts and reactive monomers. |

| Molecular Dynamics (MD) | Glass transition temperature, mechanical strength, density, transport properties. | Design of novel polymers with specific thermal and mechanical characteristics. |

| Machine Learning (ML) | Quantitative Structure-Property Relationships (QSPR). | High-throughput virtual screening of candidate molecules for targeted applications. |

Sustainable and Green Chemistry Approaches to Dioxathiane Synthesis

Improving the environmental footprint of chemical synthesis is a global imperative. The traditional synthesis of this compound involves the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride, a process that uses a hazardous reagent and produces stoichiometric amounts of corrosive hydrogen chloride gas as waste. researchgate.netprepchem.com Future research will heavily focus on developing greener and more sustainable synthetic routes.

Key areas for improvement include:

Alternative Reagents: Replacing thionyl chloride with less hazardous and more atom-economical reagents is a priority. This could involve the catalytic activation of sulfur dioxide (SO2) or the use of solid, stable SO2 surrogates that avoid the handling of toxic gases.

Catalytic Processes: The development of catalytic methods that avoid stoichiometric inorganic waste is a central goal of green chemistry. A heterogeneous catalyst that could facilitate the cyclization using a benign sulfur source would represent a significant advance. Continuous flow processes using microreactors could also offer improved safety, efficiency, and scalability. researchgate.net

Green Solvents: The current synthesis often employs chlorinated solvents. prepchem.com Future protocols will aim to use greener alternatives, such as bio-derived solvents, or ideally, perform the reaction under solvent-free conditions. researchgate.net

By focusing on these principles, the synthesis of this compound can be aligned with modern standards of sustainable chemistry, making it a more attractive building block for industrial and commercial applications. proquest.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。